Cas no 315685-46-2 (1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole)
![1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole structure](https://ja.kuujia.com/scimg/cas/315685-46-2x500.png)
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 4-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Thieno[2,3-d]pyrimidine, 4-(5,6-dimethyl-1H-benzimidazol-1-yl)-5,6-dimethyl-
- SR-01000471421-1
- 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole
- HMS2178L19
- 315685-46-2
- CHEMBL1459575
- SR-01000471421
- Z31160135
- F1174-1663
- CCG-18914
- MLS000054602
- AKOS001014180
- SMR000061383
-
- インチ: 1S/C17H16N4S/c1-9-5-13-14(6-10(9)2)21(8-20-13)16-15-11(3)12(4)22-17(15)19-7-18-16/h5-8H,1-4H3
- InChIKey: XRWCDZRZKPXNSI-UHFFFAOYSA-N
- ほほえんだ: C1=NC(N2C=NC3=CC(C)=C(C)C=C32)=C2C(C)=C(C)SC2=N1
計算された属性
- せいみつぶんしりょう: 308.10956770g/mol
- どういたいしつりょう: 308.10956770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 420
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 71.8Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- ふってん: 535.7±60.0 °C(Predicted)
- 酸性度係数(pKa): 3.34±0.10(Predicted)
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1174-1663-2mg |
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole |
315685-46-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1174-1663-3mg |
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole |
315685-46-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1174-1663-5mg |
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole |
315685-46-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1174-1663-10mg |
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole |
315685-46-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1174-1663-25mg |
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole |
315685-46-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1174-1663-10μmol |
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole |
315685-46-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1174-1663-5μmol |
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole |
315685-46-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1174-1663-1mg |
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole |
315685-46-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1174-1663-30mg |
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole |
315685-46-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1174-1663-20mg |
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole |
315685-46-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole 関連文献
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1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazoleに関する追加情報
Introduction to 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole (CAS No. 315685-46-2)
1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its CAS number 315685-46-2, represents a fusion of heterocyclic scaffolds, specifically thieno[2,3-d]pyrimidine and benzodiazole moieties, which are known for their diverse biological activities. The presence of dimethyl substituents on both the thienopyrimidine and benzodiazole rings further modulates its chemical properties and potential pharmacological effects.
The compound’s unique structural features make it a promising candidate for further exploration in drug discovery. The thieno[2,3-d]pyrimidine core is a well-studied scaffold in medicinal chemistry, often incorporated into molecules with kinase inhibition properties. For instance, derivatives of this scaffold have been investigated for their potential in targeting tyrosine kinases and other enzymes involved in cancer pathways. The benzodiazole component introduces an additional layer of biological relevance, as benzodiazolones are well-known for their anxiolytic, sedative, and muscle relaxant effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such complex molecules with biological targets. Studies suggest that the dimethylthieno[2,3-d]pyrimidin-4-yl moiety may interact with specific amino acid residues in protein binding pockets, potentially modulating enzyme activity or receptor signaling. This has opened up avenues for designing molecules with tailored pharmacokinetic profiles.
In the context of drug development, the synthesis of 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole has been optimized using modern synthetic methodologies. Techniques such as multi-step organic synthesis combined with palladium-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently. The use of protecting group strategies ensures high regioselectivity and minimizes unwanted side reactions.
The compound’s potential applications extend beyond oncology. Preliminary in vitro studies have hinted at its neuroprotective properties, making it a candidate for investigating therapies against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The interplay between the thienopyrimidine and benzodiazole moieties may contribute to modulating neuronal excitability and protecting against oxidative stress.
Moreover, the dimethyl substituents play a crucial role in fine-tuning the pharmacological profile of the molecule. These groups can influence solubility, metabolic stability, and membrane permeability—key factors determining a drug’s bioavailability and efficacy. Structural modifications based on these observations continue to be a focal point in medicinal chemistry research.
Current research trends emphasize the importance of hybrid molecules that combine multiple pharmacophores to achieve synergistic effects. 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole exemplifies this approach by integrating two distinct scaffolds with complementary biological activities. Such hybridization strategies are increasingly recognized as a powerful tool for discovering novel therapeutic agents.
The synthesis and characterization of this compound also highlight advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools provide critical insights into the molecular structure and purity of complex organic compounds like 1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole, ensuring that subsequent biological evaluations are conducted on high-quality samples.
In conclusion,1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1 ,3-benzodiazole (CAS No. 315685-46 2) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents . Its unique combination of heterocyclic moieties , coupled with strategic functionalization, positions it as a valuable scaffold for future drug discovery efforts. As research progresses, further exploration into its biological activities and potential clinical applications will undoubtedly expand our understanding of its therapeutic promise.
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